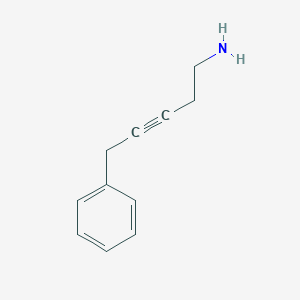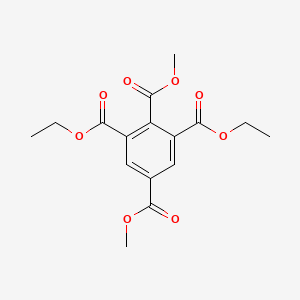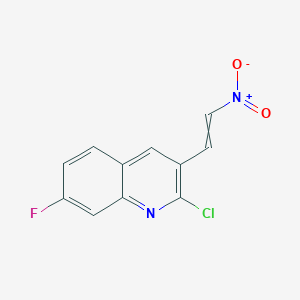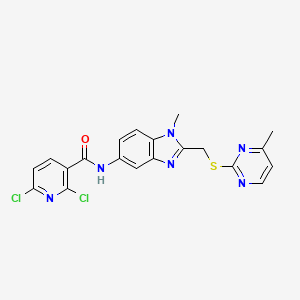![molecular formula C21H26O2 B12625638 4'-Heptyl-3-methyl[1,1'-biphenyl]-4-carboxylic acid CAS No. 920269-91-6](/img/structure/B12625638.png)
4'-Heptyl-3-methyl[1,1'-biphenyl]-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Heptyl-3-methyl[1,1’-biphenyl]-4-carboxylic acid is an organic compound belonging to the biphenyl carboxylic acid family This compound is characterized by a biphenyl core with a heptyl group at the 4’ position and a methyl group at the 3 position, along with a carboxylic acid functional group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Heptyl-3-methyl[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Formation of the Biphenyl Core: This can be achieved through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the Heptyl Group: The heptyl group can be introduced via Friedel-Crafts alkylation using heptyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl group can be added through a methylation reaction using methyl iodide and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Heptyl-3-methyl[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Formation of biphenyl ketones or dicarboxylic acids.
Reduction: Formation of biphenyl alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
4’-Heptyl-3-methyl[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4’-Heptyl-3-methyl[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl core provides a rigid structure that can interact with hydrophobic regions of proteins, potentially modulating their function.
Comparación Con Compuestos Similares
4’-Heptyl[1,1’-biphenyl]-4-carboxylic acid: Lacks the methyl group at the 3 position.
3-Methyl[1,1’-biphenyl]-4-carboxylic acid: Lacks the heptyl group at the 4’ position.
4’-Heptyl-3-methyl[1,1’-biphenyl]: Lacks the carboxylic acid group.
Uniqueness: 4’-Heptyl-3-methyl[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both the heptyl and methyl groups along with the carboxylic acid functional group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
920269-91-6 |
|---|---|
Fórmula molecular |
C21H26O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
4-(4-heptylphenyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C21H26O2/c1-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-14-20(21(22)23)16(2)15-19/h9-15H,3-8H2,1-2H3,(H,22,23) |
Clave InChI |
HUYKTDCAJWMOLY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde](/img/structure/B12625556.png)

![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile](/img/structure/B12625558.png)





![2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate](/img/structure/B12625604.png)
![2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12625607.png)
![Benzoic acid, 4-(5-chloro-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12625621.png)


![N'-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide](/img/structure/B12625652.png)
